4-(3,5-Dinitropyridin-2-yl)morpholine

Crystal engineering Thermal stability Energetic materials

Researchers requiring single-product (3+2) cycloaddition outcomes often face bis-adduct mixtures needing HPLC separation. 4-(3,5-Dinitropyridin-2-yl)morpholine solves this via exclusive monoaddition selectivity, enabling automated 96-well library production. • Single-product cycloaddition - no bis-adduct purification needed • 77% isolated yield in key transformations ensures HTS supply • PSA 117 Ų & LogP 1.41 - balanced polarity for CNS screening • mp 146-147 °C supports melt-casting applications

Molecular Formula C9H10N4O5
Molecular Weight 254.20 g/mol
Cat. No. B5192175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dinitropyridin-2-yl)morpholine
Molecular FormulaC9H10N4O5
Molecular Weight254.20 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H10N4O5/c14-12(15)7-5-8(13(16)17)9(10-6-7)11-1-3-18-4-2-11/h5-6H,1-4H2
InChIKeyOLMXISBUEJLUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dinitropyridin-2-yl)morpholine – A Dual-Nitro Heterocyclic Building Block for Dearomative Functionalization and Energetic Intermediate Applications


4-(3,5-Dinitropyridin-2-yl)morpholine (CAS 134787-63-6) is a 2‑substituted 3,5‑dinitropyridine derivative in which the morpholine ring is directly attached to the electron‑deficient pyridine core [1]. The juxtaposition of two strong electron‑withdrawing nitro groups with the electron‑donating morpholinyl substituent creates a polarized π‑system that governs its reactivity in nucleophilic dearomatization and 1,3‑dipolar cycloaddition reactions [2]. The compound serves as a versatile precursor to fused pyrrolidine–pyridine scaffolds and has been explored in contexts ranging from energetic materials to biologically active heterocycles, where precise control over electron density at the pyridine ring is critical for performance [1][2].

Why 4-(3,5-Dinitropyridin-2-yl)morpholine Cannot Be Replaced by Generic Mononitro or Non‑Morpholinyl Analogs


Superficially similar 2‑aminopyridines, such as 4‑(5‑nitropyridin‑2‑yl)morpholine or 2‑chloro‑3,5‑dinitropyridine, lack the requisitely balanced electron‑density profile to undergo the same dearomative (3+2) cycloaddition or to deliver equivalent hydrogen‑bond‑acceptor capacity [1][2]. The mononitro analog possesses only half the nitro‑group count, reducing both the electrophilicity of the pyridine ring and the polar surface area (PSA 71.18 Ų vs. 117.0 Ų), which directly impacts solubility, chromatographic retention, and molecular recognition . The chloro precursor is an electrophilic building block rather than a nucleophilic reaction partner, precluding its use in the cycloaddition manifold that the morpholinyl derivative enables [1]. These differences mean that substitution is not a matter of minor potency variation but a functional change in the accessible reaction space.

Quantitative Differentiation of 4‑(3,5‑Dinitropyridin‑2‑yl)morpholine from Structural Analogs – Head‑to‑Head Evidence for Procurement Decisions


Higher Melting Point Reflects Enhanced Lattice Stability Relative to 2‑(4‑Chlorophenoxy)‑3,5‑dinitropyridine

In a direct head‑to‑head synthesis under identical conditions, 4‑(3,5‑dinitropyridin‑2‑yl)morpholine (8j) exhibits a melting point of 146–147 °C, which is 30 °C higher than that of 2‑(4‑chlorophenoxy)‑3,5‑dinitropyridine (8h, 116–117 °C) [1]. The 29–30 °C elevation is attributed to stronger dipolar interactions and more effective crystal packing imparted by the morpholine oxygen, a feature absent in the chlorophenoxy analog. This higher melting point is a practical indicator of better thermal robustness during storage and processing, particularly for applications in energetic formulations where low‑melting impurities can compromise safety [1].

Crystal engineering Thermal stability Energetic materials

77% Isolated Yield Demonstrates Practical Scalability vs. 2‑(4‑Nitrophenoxy)‑3,5‑dinitropyridine in the Same Protocol

When subjected to the identical two‑step dearomative (3+2) cycloaddition sequence with N‑methyl azomethine ylide, 4‑(3,5‑dinitropyridin‑2‑yl)morpholine (8j) affords the desired dipyrrolo‑fused product in a combined yield of 77% [1]. The morpholinyl substituent provides sufficient electron density to direct monoaddition while avoiding the over‑reaction observed with weaker donors. By comparison, the 4‑nitrophenoxy analog (8i) gives 83% yield but leads predominantly to monoaddition products with different regioselectivity, while stronger donors suppress the second cycloaddition entirely [1]. The 77% yield is achieved without chromatographic purification, underscoring the practical scalability of the morpholinyl variant.

Synthetic methodology Process chemistry Building-block efficiency

Polar Surface Area (PSA) of 117.0 Ų vs. 71.18 Ų for Mononitro Analog – a 64% Increase with Implications for Solubility and Chromatographic Behavior

The calculated topological polar surface area (TPSA) of 4‑(3,5‑dinitropyridin‑2‑yl)morpholine is 117.0 Ų, representing a 64% increase over the mononitro congener 4‑(5‑nitropyridin‑2‑yl)morpholine (71.18 Ų) [1]. This substantial difference arises from the addition of the second nitro group, which contributes approximately 45.8 Ų to the PSA. The higher PSA is correlated with enhanced aqueous solubility at physiological pH, stronger retention on normal‑phase chromatographic media, and altered blood–brain barrier permeability predictions, all of which are critical parameters for medicinal chemistry screening and analytical method development [1].

Physicochemical profiling Drug-likeness Analytical method development

LogP 1.41 vs. LogP 2.60 for the Common Starting Material 2‑Chloro‑3,5‑dinitropyridine – a 1.19 Log‑Unit Drop That Reflects the Switch from Electrophile to Nucleophile

The octanol–water partition coefficient (LogP) of 4‑(3,5‑dinitropyridin‑2‑yl)morpholine is 1.41, approximately 1.19 log units lower than that of its synthetic precursor 2‑chloro‑3,5‑dinitropyridine (LogP ≈ 2.60) [2]. This pronounced hydrophilicity shift is a direct consequence of replacing the lipophilic chlorine atom with the polar morpholine ring and is consistent with the compound’s role as a nucleophilic reaction partner rather than an electrophilic substrate. The lower LogP facilitates aqueous work‑up and purification by reverse‑phase flash chromatography, while also signifying a fundamentally different reactivity class from the chloro derivative [1].

Lipophilicity Reactivity classification Purification strategy

Electron‑Donating +M Effect of Morpholine Directs Exclusive Monoaddition in (3+2) Cycloaddition – Class‑Level Differentiation from Alkoxy/Aryloxy Analogs

Systematic variation of the 2‑substituent in 3,5‑dinitropyridines reveals that the morpholinyl group’s strong +M electron‑donating effect suppresses the second cycloaddition event, leading exclusively to 2,3‑dihydro‑1H‑pyrrolo[3,4‑c]pyridine monoadducts [1]. In contrast, alkoxy and aryloxy substituents (e.g., OPh, O‑4‑Cl‑C₆H₄) with weaker +M contributions permit double cycloaddition to yield decahydrodipyrrolo[3,4‑b:3′,4′‑d]pyridine scaffolds [1]. The morpholinyl derivative therefore provides a unique selectivity switch: it delivers monoadducts in high purity without competing bis‑adduct formation, a feature valuable for synthesizing pharmacologically relevant pyrrolo‑pyridine frameworks where single‑site functionalization is desired [1].

Reaction selectivity Dearomatization Heterocycle synthesis

Application Scenarios Where 4‑(3,5‑Dinitropyridin‑2‑yl)morpholine Outperforms Close Analogs


Single‑Step Synthesis of Morpholinyl‑Fused Pyrrolidine Libraries for CNS Drug Discovery

The exclusive monoaddition selectivity documented in (3+2) cycloaddition [1] makes 4‑(3,5‑dinitropyridin‑2‑yl)morpholine the preferred starting material for parallel synthesis of 2,3‑dihydro‑1H‑pyrrolo[3,4‑c]pyridine‑5‑yl‑morpholine libraries. Unlike phenoxy analogs that produce bis‑adduct mixtures requiring HPLC separation, the morpholinyl derivative yields a single product, enabling automated library production in 96‑well format without intermediate purification. The morpholine oxygen further serves as a hydrogen‑bond acceptor for structure‑based design of CNS‑penetrant candidates, while the 117 Ų PSA value remains within the acceptable range for blood–brain barrier penetration.

Energetic Intermediate with Defined Thermal Stability Window

The melting point of 146–147 °C [1] places 4‑(3,5‑dinitropyridin‑2‑yl)morpholine in a thermal regime that is high enough to avoid room‑temperature softening yet low enough for melt‑casting formulations, distinguishing it from lower‑melting dinitropyridine derivatives (e.g., 2‑chloro‑3,5‑dinitropyridine, mp 62–66 °C ). This thermal profile, combined with the high nitrogen/oxygen content (N 22.0%, O 31.5%), supports its evaluation as a precursor to insensitive munitions where predictable phase behavior is critical.

Building Block for Physicochemically Differentiated Screening Collections

With a LogP of 1.41 and PSA of 117 Ų , 4‑(3,5‑dinitropyridin‑2‑yl)morpholine occupies a distinct region of property space compared to both the lipophilic chloro precursor (LogP 2.60, PSA 104.5 Ų ) and the mononitro analog (PSA 71.2 Ų [2]). This physicochemical differentiation supports its inclusion in diversity‑oriented screening decks where balanced polarity is sought, and its 77% isolated yield in key transformations [1] ensures adequate supply for high‑throughput screening campaigns.

Mechanistic Probe for Electron‑Demand Studies in Dearomative Cycloaddition

The established relationship between the morpholinyl +M effect and monoaddition selectivity [1] positions the compound as a calibrated mechanistic probe. Researchers comparing reactivity across a series of 2‑substituted 3,5‑dinitropyridines can use the morpholinyl derivative as the ‘strong donor’ reference point to benchmark the electron‑demand threshold at which the second cycloaddition becomes suppressed, thereby refining computational models for reaction prediction.

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